

"4-Bromothiophene-3-carboxamide" as a building block for heterocyclic compounds

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Compound of Interest

Compound Name: **4-Bromothiophene-3-carboxamide**

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Application Notes & Protocols: **4-Bromothiophene-3-carboxamide** as a Versatile Building Block for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene nucleus is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. [1] Its derivatives, particularly fused heterocyclic systems like thieno[3,4-d]pyrimidines, are of significant interest due to their bioisosteric relationship with purines, enabling them to interact with a wide range of biological targets. [2][3] **4-Bromothiophene-3-carboxamide**, with its strategically placed bromine atom and carboxamide group, offers a versatile platform for constructing these complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxamide group can participate in cyclization reactions to form fused ring systems.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of **4-Bromothiophene-3-carboxamide** is crucial for designing successful synthetic strategies.

Property	Value
Molecular Formula	C ₅ H ₄ BrNOS
Molecular Weight	206.06 g/mol
CAS Number	16694-17-0 [4]
Appearance	Off-white to pale yellow solid [5]
Solubility	Soluble in common organic solvents like DMF, DMSO, and hot ethanol.

The reactivity of **4-Bromothiophene-3-carboxamide** is dominated by the C-Br bond at the 4-position and the carboxamide group at the 3-position. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkynyl substituents. The adjacent carboxamide group can influence the reactivity of the C-H bond at the 2-position and can be utilized for the construction of fused pyrimidine rings.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

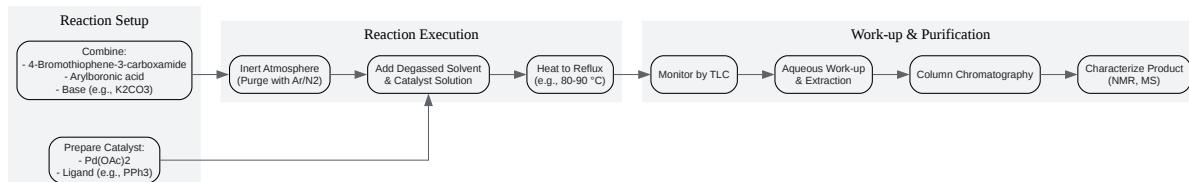
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. **4-Bromothiophene-3-carboxamide** is an excellent substrate for these transformations, enabling the synthesis of a vast array of substituted thiophene derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. [\[6\]](#) This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Rationale: The choice of a palladium catalyst and a suitable base is critical for an efficient Suzuki coupling. The base activates the boronic acid, facilitating transmetalation to the palladium center. [\[6\]](#) The ligand on the palladium catalyst influences the rate and efficiency of the oxidative addition and reductive elimination steps.

Workflow for Suzuki-Miyaura Coupling:

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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 4-Arylthiophene-3-carboxamides

This protocol provides a general method for the Suzuki-Miyaura coupling of **4-Bromothiophene-3-carboxamide** with various arylboronic acids. [7] Materials:

- **4-Bromothiophene-3-carboxamide**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2-5 mol%)
- Triphenylphosphine (PPh_3 , 4-10 mol%)
- Potassium carbonate (K_2CO_3 , 2-3 equivalents)
- Solvent (e.g., Dioxane/water, Toluene, or DMF)
- Round-bottom flask, condenser, magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a round-bottom flask, add **4-Bromothiophene-3-carboxamide** (1.0 eq), the arylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- Solvent Addition: Add the degassed solvent to the flask via syringe.
- Catalyst Addition: In a separate vial, dissolve $\text{Pd}(\text{OAc})_2$ and PPh_3 in a small amount of the reaction solvent and add this solution to the reaction mixture.
- Reaction: Heat the mixture to 80-100 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions

Entry	Arylboronic Acid	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	Pd(OAc) ₂ / PPh ₃	K ₂ CO ₃	Dioxane/H ₂ O	90	95
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Toluene	100	92
3	3-Pyridylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	DMF	95	88

Stille Coupling: A Robust Alternative for C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. [8] It is known for its tolerance of a wide variety of functional groups. [9]

Rationale: The choice of palladium catalyst and ligand is crucial for an effective Stille coupling. The reaction can be sensitive to the purity of the organostannane reagent. [10] Detailed Protocol: Synthesis of 4-Alkynylthiophene-3-carboxamides

This protocol outlines a general procedure for the Stille coupling of **4-Bromothiophene-3-carboxamide** with organostannanes. [10] Materials:

- **4-Bromothiophene-3-carboxamide**
- Organostannane reagent (1.1 - 1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Anhydrous and degassed solvent (e.g., Toluene, DMF)
- Schlenk flask
- Inert gas supply (Argon or Nitrogen)

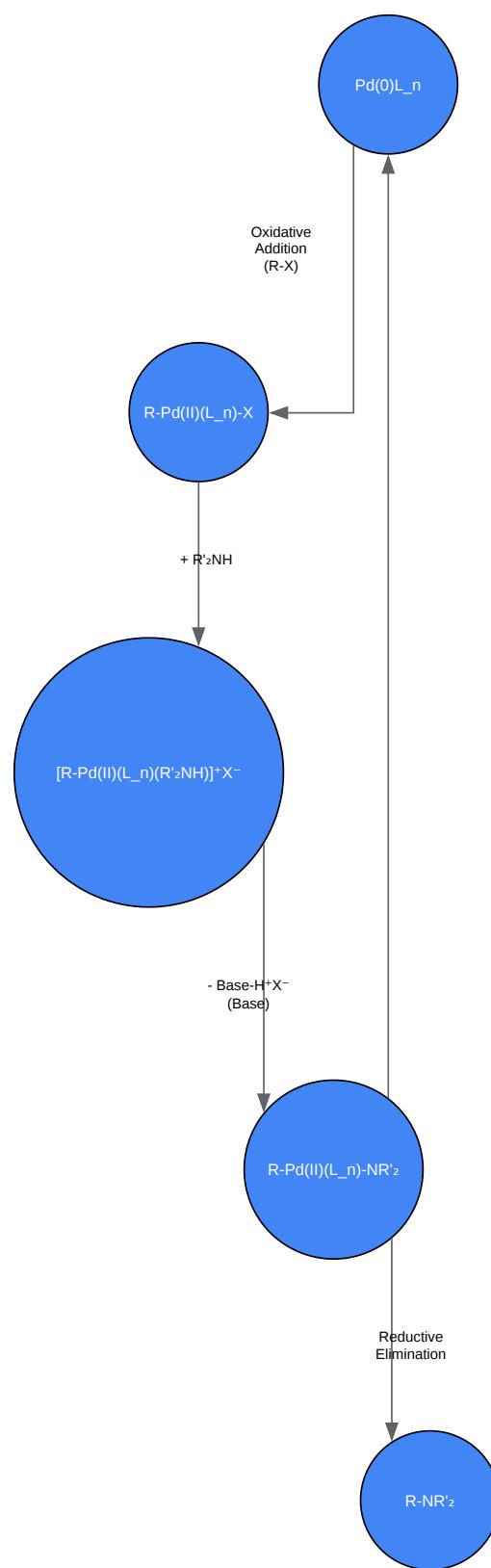
Procedure:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add **4-Bromothiophene-3-carboxamide** (1.0 eq) and the palladium catalyst.
- Degassing: Evacuate and backfill the flask with inert gas three times.
- Reagent Addition: Add the anhydrous and degassed solvent, followed by the organostannane reagent via syringe.
- Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Work-up: After completion, cool the mixture, and perform an aqueous work-up.
- Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. [11][12] This reaction is instrumental in preparing anilines and their derivatives, which are prevalent in many bioactive molecules.

Rationale: The choice of ligand is paramount in the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands often give the best results. [13] The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile. [13] **Mechanism of Buchwald-Hartwig Amination:**

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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-(Arylamino)thiophene-3-carboxamides

This protocol provides a general method for the Buchwald-Hartwig amination of **4-Bromothiophene-3-carboxamide**.

Materials:

- **4-Bromothiophene-3-carboxamide**
- Amine (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-3 mol%)
- Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
- Base (e.g., NaOt-Bu , Cs_2CO_3 , 1.5-2.5 equivalents)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
- Schlenk tube or sealed vial

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.
- Reagent Addition: Add **4-Bromothiophene-3-carboxamide** and the amine.
- Solvent Addition: Add the anhydrous, degassed solvent.
- Reaction: Seal the tube and heat the reaction mixture to 80-120 °C.
- Monitoring: Monitor the reaction by LC-MS.
- Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
- Purification: Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, often with a copper co-catalyst. [14] This reaction is a powerful method for constructing C(sp)-C(sp²) bonds.

Rationale: The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. [14] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. [15] **Detailed Protocol:** Synthesis of 4-Alkynylthiophene-3-carboxamides

Materials:

- **4-Bromothiophene-3-carboxamide**
- Terminal alkyne (1.2 - 2.0 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
- Copper(I) iodide (CuI, 2-10 mol%)
- Base (e.g., Triethylamine, Diisopropylamine)
- Solvent (e.g., THF, DMF)

Procedure:

- **Reaction Setup:** To a flask, add **4-Bromothiophene-3-carboxamide**, the palladium catalyst, and CuI.
- **Inert Atmosphere:** Purge the flask with an inert gas.
- **Reagent Addition:** Add the solvent, the base, and then the terminal alkyne.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating.
- **Monitoring:** Monitor the reaction by TLC.

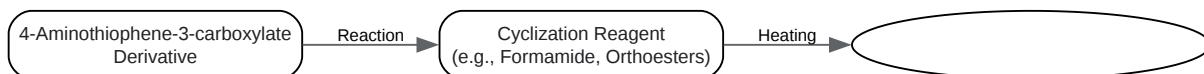
- Work-up: Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.
- Purification: Purify the crude product by column chromatography.

Cyclization Strategies: Building Fused Heterocyclic Systems

The carboxamide group of **4-Bromothiophene-3-carboxamide** and its derivatives is a key functional group for the construction of fused heterocyclic rings, particularly thieno[3,4-d]pyrimidines. These scaffolds are of great interest in drug discovery, with many derivatives showing potent activity as kinase inhibitors. [16][17]

Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-ones

A common strategy for the synthesis of thieno[3,4-d]pyrimidin-4(3H)-ones involves the cyclization of 4-aminothiophene-3-carboxamides or related intermediates. [18] Workflow for Thienopyrimidine Synthesis:



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Caption: A general approach to thieno[3,4-d]pyrimidin-4(3H)-ones.

Detailed Protocol: From 4-Aminothiophene-3-carboxylates

This protocol describes a general method for the synthesis of the thieno[3,4-d]pyrimidine core.

[16] Materials:

- Ethyl 4-aminothiophene-3-carboxylate derivative
- Formamide or a suitable orthoester
- Reaction flask with reflux condenser

- Heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask, combine the ethyl 4-aminothiophene-3-carboxylate derivative with an excess of formamide.
- Reaction: Heat the mixture to reflux (typically 150-180 °C) for several hours.
- Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
- Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
- Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Medicinal Chemistry: Targeting Kinases

The thieno[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors. [16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. [16] Derivatives of thieno[3,4-d]pyrimidine have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow). [19][20] In Vitro Kinase Inhibitory Activity

A critical step in the development of kinase inhibitors is to determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Representative VEGFR-2 Inhibition Data

Compound	Scaffold	IC ₅₀ (nM)
Sorafenib (Reference)	Pyridine/Urea	90
Thieno[3,4-d]pyrimidine A	Thieno[3,4-d]pyrimidine	75
Thieno[3,4-d]pyrimidine B	Thieno[3,4-d]pyrimidine	126

Data is illustrative and based on findings for similar thiophene-based kinase inhibitors. [\[19\]](#)

Conclusion

4-Bromothiophene-3-carboxamide is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions and cyclization strategies provides access to diverse molecular architectures with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors.

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